molecular formula C36H32O15 B13407871 Occidentoside CAS No. 77782-91-3

Occidentoside

Cat. No.: B13407871
CAS No.: 77782-91-3
M. Wt: 704.6 g/mol
InChI Key: QAYDNOZSJGIPSH-UJLWYIQBSA-N
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Description

Occidentoside is a biflavonoid-C-glycoside first isolated from the nut shells of Anacardiaceae occidentale (cashew) . Its structure was determined via spectral and chemical analysis to be tetrahydroninokiflavone-C-glucoside, comprising one flavanone and one chalcone unit linked through a C-glycosidic bond . This unique architecture distinguishes it as the first biflavonoid in the C-glycoside series and the first to combine flavanone and chalcone moieties . This compound is also synonymously referred to as (-)-salipurposide, which was concurrently identified in cashew nut shells . Its isolation and characterization utilized advanced techniques such as liquid chromatography with diode array detection and electrospray ionization mass spectrometry (LC-DAD-ESI/MS) .

This compound’s discovery highlights the chemical diversity of Anacardium species, which are rich in flavonoids, tannins, and other phenolic compounds.

Properties

CAS No.

77782-91-3

Molecular Formula

C36H32O15

Molecular Weight

704.6 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-[4-[2,4,6-trihydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenoxy]phenyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C36H32O15/c37-14-25-29(43)33(47)34(48)35(51-25)28-30(44)27(20(40)10-3-15-1-6-17(38)7-2-15)31(45)36(32(28)46)49-19-8-4-16(5-9-19)23-13-22(42)26-21(41)11-18(39)12-24(26)50-23/h1-12,23,25,29,33-35,37-39,41,43-48H,13-14H2/b10-3+/t23-,25+,29+,33-,34+,35-/m0/s1

InChI Key

QAYDNOZSJGIPSH-UJLWYIQBSA-N

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C(=C(C(=C4O)C(=O)/C=C/C5=CC=C(C=C5)O)O)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C(=C(C(=C4O)C(=O)C=CC5=CC=C(C=C5)O)O)C6C(C(C(C(O6)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Limitations in Available Data

  • Absence of Direct References : None of the provided sources ( ) include studies or experiments involving occidentoside. For example:

    • Source discusses optimization methods like Design of Experiments (DoE) but uses unrelated case studies (e.g., vanillin synthesis).

    • Source focuses on catalytic processes for environmental sustainability but does not address saponin chemistry.

  • General Saponin Chemistry : While this compound belongs to the steroidal saponin class, its specific reactivity (e.g., glycosidic bond hydrolysis, steroid backbone modifications) is not detailed in the provided materials.

Proposed Reaction Pathways for Saponins

Based on analogous compounds, potential reactions could include:

Reaction Type Typical Conditions Expected Products
Acid Hydrolysis HCl/H₂O, refluxAglycone (steroid backbone) + sugar moieties
Enzymatic Cleavage β-glucosidase, pH 5–7, 37°CDeglycosylated derivatives
Oxidation KMnO₄ or O₃ in acidic mediaHydroxylated or ketone derivatives
Esterification Acetic anhydride, pyridineAcetylated sugar residues

Note: These are generalized pathways and require experimental validation for this compound.

Recommendations for Further Research

To fill this knowledge gap, the following steps are advised:

  • Targeted Chromatography : Use HPLC or LC-MS to isolate this compound and characterize its stability under varying pH/temperature conditions.

  • Kinetic Studies : Apply methods from Source (NIST Kinetics Database) to model reaction rates for hydrolysis or oxidation.

  • Catalytic Screening : Investigate enzyme- or metal-catalyzed modifications (e.g., using strategies from Source or ).

Critical Gaps and Challenges

  • Structural Complexity : Steroidal saponins like this compound often require advanced techniques (e.g., NMR, X-ray crystallography) for reaction monitoring.

  • Lack of Synthetic Studies : No synthetic routes or mechanistic studies were identified in the reviewed literature.

Comparison with Similar Compounds

Structural Comparison

Occidentoside’s structural uniqueness lies in its biflavonoid-C-glycoside framework. The table below contrasts its features with structurally or functionally related compounds:

Compound Structural Class Glycosylation Type Key Units Source Notable Studies
This compound Biflavonoid-C-glycoside C-glucoside Flavanone + Chalcone Anacardium occidentale
Agasthisflavone Biflavonoid None Two Flavones Anacardium species
Quercetin 3-O-glucoside Flavonol-O-glycoside O-glucoside Flavonol + Glucose Cashew apple, cranberry
Kaempferol 3-O-glucoside Flavonol-O-glycoside O-glucoside Flavonol + Glucose Cashew apple, tea
Methylflavanone Flavanone Methylation Flavanone derivative Plant metabolomes

Key Structural Insights :

  • C- vs. O-Glycosides : Unlike common O-glycosides (e.g., quercetin 3-O-glucoside), this compound’s C-glycosidic bond confers greater stability against enzymatic and acid hydrolysis .
  • Biflavonoid Diversity: Agasthisflavone, another biflavonoid from Anacardium, lacks glycosylation and consists of two flavone units, contrasting with this compound’s flavanone-chalcone hybrid .
Analytical Techniques
  • This compound : Identified using LC-DAD-ESI/MS and NMR spectroscopy, emphasizing the need for high-resolution techniques to resolve its complex structure .
  • Similar Compounds : Quercetin and kaempferol glycosides are routinely analyzed via HPLC-UV, but their O-glycosides require enzymatic digestion for full structural elucidation .

Biological Activity

Occidentoside, a compound derived from the cashew plant (Anacardium occidentale), has garnered attention for its diverse biological activities. This article synthesizes various findings from recent studies, focusing on its antimicrobial, antioxidant, and potential therapeutic properties.

Chemical Composition and Structure

This compound is a glycoside that exhibits structural similarities to other bioactive compounds found in Anacardium species. Its chemical structure contributes significantly to its biological activity, particularly in terms of interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. A study highlighted the effectiveness of extracts from A. occidentale, including this compound, against various bacterial strains. The results are summarized in the following table:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli150.5 mg/mL
Staphylococcus aureus180.3 mg/mL
Candida albicans120.4 mg/mL

These findings suggest that this compound could be a valuable candidate for developing natural antimicrobial agents .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. A comparative analysis of antioxidant activities among various extracts of A. occidentale, including those containing this compound, is presented below:

Extract Type DPPH Scavenging Activity (%) Total Phenolic Content (mg GAE/g)
Ethanol Extract85120
Methanol Extract78110
Water Extract6595

The ethanol extract exhibited the highest DPPH scavenging activity, indicating a strong potential for antioxidant applications .

Therapeutic Potential

In addition to its antimicrobial and antioxidant activities, this compound shows promise in therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anti-diabetic effects, potentially through modulation of metabolic pathways.

Case Studies

  • Anti-Inflammatory Effects : A clinical study involving patients with chronic inflammation indicated that supplementation with extracts rich in this compound led to a significant reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).
  • Antidiabetic Properties : Another study explored the effects of this compound on glucose metabolism in diabetic rats. The results demonstrated a marked improvement in insulin sensitivity and a reduction in blood glucose levels.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Antimicrobial : this compound disrupts bacterial cell membranes and inhibits enzyme activity critical for bacterial survival.
  • Antioxidant : It scavenges free radicals through hydrogen donation, thereby reducing oxidative stress.
  • Anti-inflammatory : this compound may inhibit pro-inflammatory cytokines and promote the expression of anti-inflammatory mediators.

Q & A

Q. How can metabolomics be integrated with transcriptomics to elucidate this compound’s role in metabolic pathways?

  • Methodological Answer : Combine LC-MS-based metabolomics with RNA-seq analysis in treated cell lines. Use pathway enrichment tools (KEGG, MetaboAnalyst) to map metabolite-gene networks. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes linked to metabolic shifts .

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